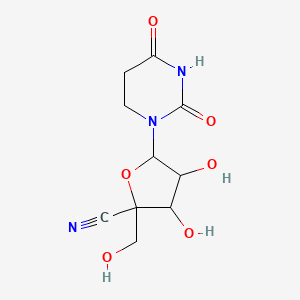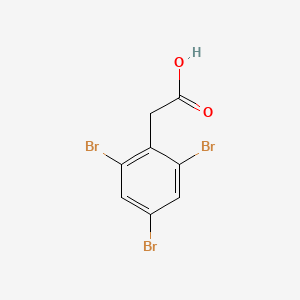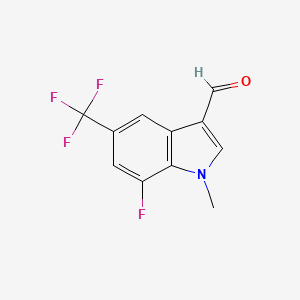
4-(2-tert-Butoxy-2-oxoethyl)phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-L-Phe(4-CH2COOtBu)-OH is a chemical compound used primarily in peptide synthesis and other organic chemistry applications. It is a derivative of phenylalanine, featuring tert-butyl ester protecting groups on the carboxylic acid and amino groups, and a methylene linker between the phenyl ring and the carboxylic acid group . This compound is valuable in the field of synthetic chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Phe(4-CH2COOtBu)-OH typically involves the protection of the phenylalanine amino acid. The process includes:
Protection of the Carboxyl Group: The carboxyl group of phenylalanine is protected using tert-butyl esterification. This is achieved by reacting phenylalanine with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of the Methylene Linker: The phenyl ring is modified by introducing a methylene linker. This step involves the reaction of the phenyl ring with a suitable methylene donor under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of H-L-Phe(4-CH2COOtBu)-OH follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
H-L-Phe(4-CH2COOtBu)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The methylene linker and tert-butyl ester groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
H-L-Phe(4-CH2COOtBu)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein structure and function.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: H-L-Phe(4-CH2COOtBu)-OH is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which H-L-Phe(4-CH2COOtBu)-OH exerts its effects involves its role as a protected amino acid derivative. The tert-butyl ester groups protect the reactive sites during synthesis, allowing for selective reactions to occur. Once the desired modifications are made, the protecting groups can be removed to yield the final product. The molecular targets and pathways involved depend on the specific application and the nature of the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-L-Phe(4-CH2COOH)-OH: Similar structure but without the tert-butyl ester protecting group.
H-L-Phe(4-CH2COOMe)-OH: Features a methyl ester instead of a tert-butyl ester.
H-L-Phe(4-CH2COOEt)-OH: Contains an ethyl ester group.
Uniqueness
H-L-Phe(4-CH2COOtBu)-OH is unique due to its tert-butyl ester protecting groups, which provide enhanced stability and selectivity during synthetic processes. This makes it particularly valuable in complex peptide synthesis and other applications where precise control over reactivity is required.
Propriétés
Numéro CAS |
222842-90-2 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
2-amino-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-11-6-4-10(5-7-11)8-12(16)14(18)19/h4-7,12H,8-9,16H2,1-3H3,(H,18,19) |
Clé InChI |
NGMNYXQCCBKDET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trichloroethyl [(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl]carbamate](/img/structure/B12096315.png)
![N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide](/img/structure/B12096320.png)



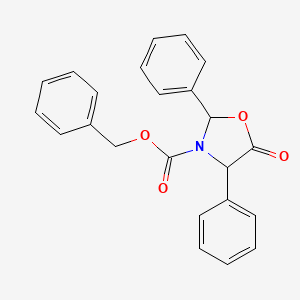
![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12096349.png)
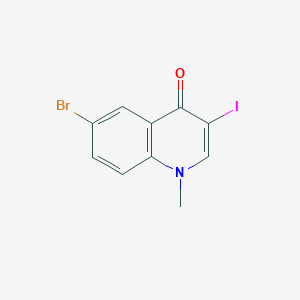
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)
